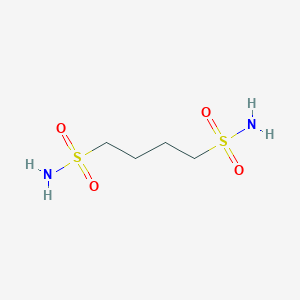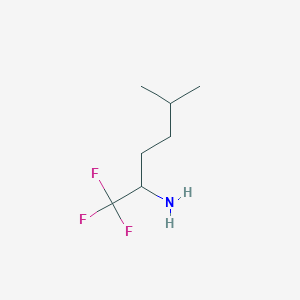
1,1,1-Trifluoro-5-methylhexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-5-methylhexan-2-amine is an organic compound with the molecular formula C7H14F3N It is a fluorinated amine, which means it contains both fluorine atoms and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5-methylhexan-2-amine can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with ammonia in ethanol. The halogenoalkane is heated with a concentrated solution of ammonia in a sealed tube to prevent the escape of ammonia gas . This method can produce a mixture of primary, secondary, and tertiary amines, depending on the reaction conditions and the starting materials used.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of catalytic processes and optimized reaction conditions can enhance the yield and purity of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-5-methylhexan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-5-methylhexan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions, particularly those involving amine groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-2-amine involves its interaction with molecular targets and pathways in biological systems. The amine group can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorine atoms may enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-methylhexane: Similar structure but lacks the amine group.
5-Methylhexan-2-amine: Similar structure but lacks the fluorine atoms.
1,1,1-Trifluoro-2-hexanamine: Similar structure with different positioning of the amine group.
Uniqueness
1,1,1-Trifluoro-5-methylhexan-2-amine is unique due to the presence of both fluorine atoms and an amine group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H14F3N |
|---|---|
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-5(2)3-4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
PSJLZCWTXCPPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


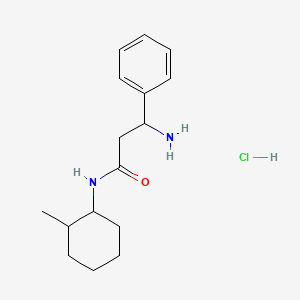
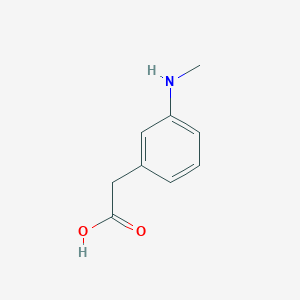
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
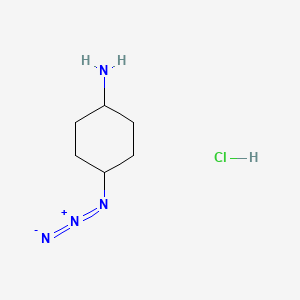
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)

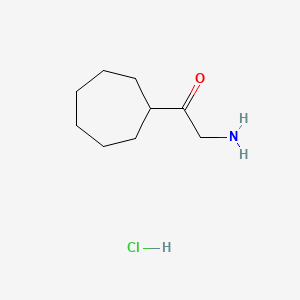
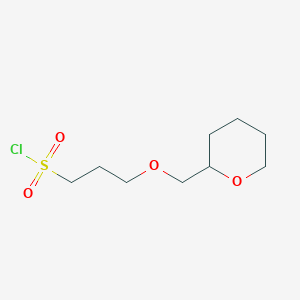

![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
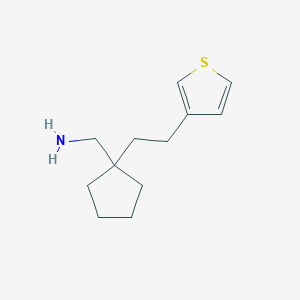
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
